

Physical and chemical properties of Biuret-15N3

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Compound of Interest		
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An In-depth Technical Guide to Biuret-15N3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **Biuret-15N3**, an isotopically labeled form of biuret. It includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Introduction

Biuret (C₂H₅N₃O₂), also known as carbamoylurea, is formed by the condensation of two urea molecules.[1][2] The isotopically labeled variant, **Biuret-15N3**, contains three nitrogen-15 (¹⁵N) atoms in place of the naturally abundant ¹⁴N isotope.[3] This labeling makes it a valuable tool in metabolic studies, protein analysis, and as a tracer in various biochemical and agricultural research applications, where it allows for the precise tracking of nitrogen pathways.[4] While its chemical reactivity is nearly identical to unlabeled biuret, its distinct mass makes it easily distinguishable in mass spectrometry and NMR spectroscopy.

Physical and Chemical Properties

Biuret is a white, odorless, crystalline solid. It is hygroscopic and stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. The incorporation of ¹⁵N isotopes primarily affects the molar mass and spectroscopic properties, while other physical characteristics such as melting point, solubility, and appearance remain largely unchanged.



Table 1: General and Physical Properties of Biuret vs. Biuret-15N3

Property	Biuret (Unlabeled)	Biuret-15N3	Data Source(s)
Molecular Formula	C2H5N3O2	C ₂ H ₅ 15N ₃ O ₂	
Molar Mass	103.08 g/mol	106.06 g/mol	-
Appearance	White crystalline powder/needles	White solid	•
Odor	Odorless	Odorless	
Melting Point	185-195 °C (decomposes)	185-190 °C (decomposes)	•
Density	1.467 g/cm³	Not specified (expected to be slightly higher)	_

Table 2: Solubility of Biuret

Solvent	Solubility (g/100 mL)	Temperature (°C)	Data Source(s)
Water	2.0	25	
Water	7.0	50	
Water	20.0	75	
Ethanol	Freely soluble / Easily soluble	Not specified	_
Diethyl Ether	Very slightly soluble	Not specified	-

Spectroscopic Data

The key distinction of ${\bf Biuret\text{-}15N3}$ lies in its spectroscopic signature.



- Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak for **Biuret-15N3** will appear at an m/z value that is 3 units higher than that of unlabeled biuret (M+3). The fragmentation pattern will also show corresponding mass shifts for nitrogen-containing fragments. The mass spectrum for unlabeled biuret shows a molecular ion peak at m/z 103 and a base peak at m/z 60.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to be similar to unlabeled biuret.
 However, the ¹⁵N labeling allows for ¹H-¹⁵N coupling, which can provide detailed structural information.
 - ¹³C NMR: The carbon spectrum will show coupling to the attached ¹⁵N atoms (¹J-coupling), resulting in splitting of the carbonyl carbon signals.
 - ¹⁵N NMR: This is the most direct technique for observing the labeled atoms. Biuret-15N3 will show distinct signals in the ¹⁵N NMR spectrum, which are absent for the unlabeled compound.
- Infrared (IR) Spectroscopy: Isotopic labeling causes a shift in the vibrational frequencies of bonds involving the labeled atoms. For **Biuret-15N3**, the N-H stretching and bending vibrations, as well as C-N stretching modes, will shift to lower frequencies compared to unlabeled biuret due to the heavier mass of the ¹⁵N isotope.

Key Experimental Protocols

A. Synthesis of Biuret

A common method for synthesizing biuret is the controlled thermal decomposition of urea.

- Principle: Two molecules of urea condense upon heating, eliminating one molecule of ammonia to form biuret.
 - \circ 2 CO(NH₂)₂ \rightarrow HN(CONH₂)₂ + NH₃
- Methodology:
 - Place urea in a reaction vessel and heat to approximately 150-180 °C.



- Maintain the temperature for several hours until the molten urea becomes slightly cloudy,
 indicating the formation of biuret and the evolution of ammonia gas.
- Cool the reaction mixture, which will solidify.
- Purify the resulting solid by recrystallization. Dissolve the crude product in hot water.
- For higher purity, recrystallization can be repeated from a 2% sodium hydroxide solution and then water to yield crystalline needles of biuret monohydrate.
- Note: For the synthesis of Biuret-15N3, ¹⁵N-labeled urea would be used as the starting material.

B. The Biuret Test for Protein Quantification

The Biuret test is a colorimetric assay used to determine the concentration of proteins in a sample. It relies on the reaction of copper(II) ions with peptide bonds in an alkaline environment. Although the test is named after biuret, the reagent itself does not contain biuret. The name originates because biuret gives a positive result due to its peptide-like bonds.

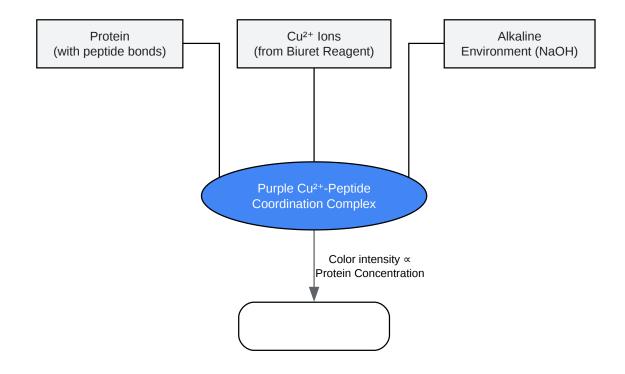
- Principle: In an alkaline solution, Cu²⁺ ions form a coordination complex with the nitrogen atoms involved in peptide bonds, resulting in a characteristic purple-colored solution. The intensity of the color is directly proportional to the number of peptide bonds, and therefore to the protein concentration. The absorbance of this complex is typically measured at 540 nm.
- Reagent Preparation:
 - Dissolve 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water. The tartrate stabilizes the Cu²⁺ ions in the alkaline solution.
 - With stirring, add 300 mL of 10% NaOH solution.
 - Dilute the final solution to 1 liter with distilled water and store in a plastic bottle.
- Experimental Protocol:



- Preparation: Label test tubes for a blank, standards, and unknown samples. Prepare a series of protein standards (e.g., using Bovine Serum Albumin, BSA) of known concentrations.
- Reaction: To 1-2 mL of each sample, standard, and blank (distilled water), add an equal volume (1-2 mL) of the Biuret reagent.
- Incubation: Mix the contents of each tube thoroughly and let them stand at room temperature for 5 to 30 minutes.
- Measurement: Set a spectrophotometer to 540 nm and zero it using the blank tube.
- Measure the absorbance of each standard and unknown sample.
- Analysis: Plot a standard curve of absorbance versus protein concentration for the standards. Use this curve to determine the protein concentration in the unknown samples.

Visualizations

Diagram 1: Chemical Principle of the Biuret Test





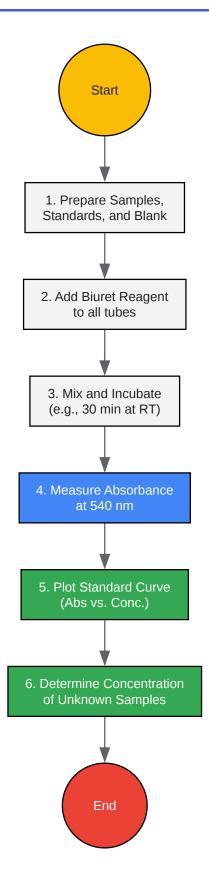


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Caption: Reaction mechanism of the Biuret test for protein detection.

Diagram 2: Experimental Workflow for Protein Quantification





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Caption: Step-by-step workflow for the Biuret protein assay.



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